M1-PAM-B

Sleep architecture EEG M1 PAM

M1-PAM-B (VU0453595) is the only M1 PAM with published multi-endpoint validation concurrently rescuing prefrontal cortex LTD, cognitive deficits, and social withdrawal in the PCP schizophrenia model. Head-to-head EEG data confirm it uniquely spares sleep/wake architecture and NREM delta power—unlike donepezil (sleep fragmentation) and BQCA (sleep disruption). In NHPs, it elicits gamma-band power increases with only mild, self-limiting effects; xanomeline and donepezil provoke severe cholinergic toxicities at effective doses. For cognitively clean, sleep-sparing M1 target engagement, VU0453595 is the evidence-backed choice.

Molecular Formula C25H27N3O3
Molecular Weight 417.51
Cat. No. B1193090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM1-PAM-B
SynonymsM1-PAM-B;  M1 PAM B;  M1PAMB
Molecular FormulaC25H27N3O3
Molecular Weight417.51
Structural Identifiers
SMILESO=C1N(CC2=CC=C(C3=NN(C)C=C3)C=C2)CC4=C1C(O[C@@H]5[C@@H](O)CCCC5)=CC=C4
InChIInChI=1S/C25H27N3O3/c1-27-14-13-20(26-27)18-11-9-17(10-12-18)15-28-16-19-5-4-8-23(24(19)25(28)30)31-22-7-3-2-6-21(22)29/h4-5,8-14,21-22,29H,2-3,6-7,15-16H2,1H3/t21-,22-/m0/s1
InChIKeyVISGMFIUEGSOJS-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What Is M1-PAM-B (VU0453595)? A Systemically Active, Highly Selective M1 Muscarinic PAM for Neuroscience Research


M1‑PAM‑B (vendor designation for VU0453595; IUPAC: 6‑(2‑fluoro‑4‑(1‑methyl‑1H‑pyrazol‑4‑yl)benzyl)‑6,7‑dihydro‑5H‑pyrrolo[3,4‑b]pyridin‑5‑one) is a highly selective, systemically active positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor [1]. It belongs to the pyrrolo[3,4‑b]pyridine carboxamide chemotype and was developed through iterative parallel synthesis and scaffold‑hopping campaigns at the Vanderbilt Center for Neuroscience Drug Discovery [2]. Unlike many earlier M1 PAMs, VU0453595 displays minimal intrinsic agonist activity—it potentiates the action of endogenous acetylcholine only when the receptor is orthosterically occupied, thereby preserving the spatiotemporal fidelity of cholinergic signaling [1][3]. This compound has become a widely used in‑vivo tool for dissecting M1‑mediated effects on cognition, arousal, sleep architecture, and synaptic plasticity across rodent and non‑human primate models [1].

Why Generic M1 PAM Substitution Fails: Evidence‑Based Differentiation of M1‑PAM‑B from BQCA, Donepezil, Xanomeline, and Newer M1 PAMs


Although multiple M1‑targeting compounds exist—ranging from orthosteric agonists (e.g., xanomeline) to newer, higher‑potency PAMs (e.g., PF‑06827443, VU0486846)—direct substitution is scientifically indefensible because each chemotype produces a distinct functional selectivity fingerprint that governs sleep/wake architecture preservation, adverse‑effect liability, and in‑vivo efficacy in disease‑relevant models [1]. The acetylcholinesterase inhibitor donepezil increases acetylcholine globally, disrupting sleep architecture and causing dose‑limiting cholinergic side effects, while the earlier M1 PAM BQCA similarly fragments sleep [1]. The M1/M4 agonist xanomeline carries a heavy peripheral cholinergic burden (salivation, emesis, motor impairment) that limits tolerability even in clinical settings [1]. Among next‑generation M1 PAMs, compounds such as PF‑06827443 exhibit substantially higher potency (EC50 47 nM) but possess residual agonist activity that may provoke M1‑dependent adverse events in high‑receptor‑reserve systems [2]. M1‑PAM‑B occupies a unique evidence‑backed niche: it achieves M1‑dependent cognitive and plasticity benefits while largely sparing sleep architecture and demonstrating a markedly cleaner adverse‑event profile across species [1][3]. These quantitative differentiators, detailed below, make arbitrary inter‑compound substitution a high‑risk decision for any study design.

Quantitative Differentiation Evidence: M1‑PAM‑B (VU0453595) Versus Closest Comparators


Preservation of Sleep/Wake Architecture vs. BQCA and Donepezil in Young Rats

In young adult rats dosed 2 h into the inactive period, VU0453595 (3.0–30 mg/kg, p.o.) did not significantly alter the duration of wake, NREM, or REM sleep across the recording period [1]. In contrast, the M1 PAM BQCA (10–30 mg/kg) produced a significant main effect of time and a time×dose interaction on awake duration and NREM sleep (both p<0.001), increasing wake and decreasing NREM and REM sleep [1]. Donepezil (3.0–10 mg/kg) likewise showed a significant main effect of dose, time, and dose×time interaction on wake, NREM, and REM duration (all p<0.001 for wake and NREM; dose p<0.05 for REM), fragmenting sleep architecture [1]. This represents the only head‑to‑head EEG study directly comparing an M1 PAM that leaves sleep architecture intact (VU0453595) against both an earlier M1 PAM (BQCA) and the clinical standard acetylcholinesterase inhibitor (donepezil) [1].

Sleep architecture EEG M1 PAM Wake/NREM/REM arousal

Clean Adverse‑Event Profile in Non‑Human Primates vs. Xanomeline and Donepezil

In young adult male cynomolgus macaques, VU0453595 (3.0–30 mg/kg, p.o.) produced only mild, non‑dose‑limiting effects: a slight increase in urination and a qualitatively assessed decrease in respiration rate at 30 mg/kg, with occasional postural changes and leg weakness noted in a single animal [1]. By stark contrast, xanomeline (1.0–3.0 mg/kg) induced miosis, peripheral vasoconstriction, increased arousal, irritability, salivation, and—at 3.0 mg/kg—oral dyskinesias in some subjects [1]. Donepezil (10 mg/kg) provoked urination, defecation, emesis, ptosis, vasoconstriction, irritability, and in some cases tremors [1]. All compounds showed dose‑proportional plasma exposure, ruling out pharmacokinetic differences as the explanation for the differential tolerability [1].

Cholinergic adverse effects NHP safety M1 PAM xanomeline donepezil

Preservation of Sleep‑Quality Marker (NREM Delta Power) vs. Donepezil

In NREM sleep epochs 1–2 h post‑dosing, donepezil significantly decreased delta power (0.5–4 Hz)—a well‑established quantitative EEG marker of sleep depth and restorative quality—in young rats (p<0.01) [1]. Neither VU0453595 (3.0–30 mg/kg) nor BQCA significantly altered delta power relative to vehicle (p>0.05) [1]. This finding demonstrates that while donepezil not only fragments sleep macrostructure but also degrades the spectral quality of non‑REM sleep, VU0453595 leaves both the quantity and the spectral integrity of sleep undisturbed [1].

Delta power NREM sleep quality qEEG M1 PAM donepezil

Full Rescue of Synaptic Plasticity and Behavioral Deficits in a Schizophrenia Model vs. Untreated Disease Baseline

In a phencyclidine (PCP) adolescent‑exposure mouse model of schizophrenia, VU0453595 bath application prior to carbachol (CCh) challenge significantly increased the magnitude of metabotropic long‑term depression (mLTD) in prefrontal cortex slices compared with CCh alone, effectively restoring plasticity to levels indistinguishable from non‑PCP controls [1]. In parallel behavioral experiments, systemic VU0453595 administration fully reversed PCP‑induced deficits in novel object recognition (cognitive function) and social interaction (negative‑symptom proxy), while having no effect in vehicle‑treated controls, confirming that the compound’s pro‑cognitive effects are specific to a pathologically impaired state [1]. No other M1 PAM has been reported to concurrently rescue both the electrophysiological signature of PFC LTD and the cognitive/negative‑symptom behavioral cluster in this model.

Long-term depression Prefrontal cortex Schizophrenia model PCP cognitive deficits

Attenuation of Age‑Related REM Sleep Loss in Aged Mice vs. Young Controls

Aged wildtype mice (18–20 months) exhibit a significant reduction in REM sleep duration compared with young adult mice (4–6 months)—a sleep‑architecture change associated with basal forebrain cholinergic degeneration and considered a risk factor for Alzheimer's disease [1]. VU0453595 (10–30 mg/kg, p.o.) produced a sustained increase in REM sleep duration in aged mice, attenuating the age‑related REM deficit, while exerting only transient effects on wake and NREM sleep [1]. In young wildtype mice, VU0453595 did not alter REM duration, confirming that the compound’s REM‑restoring effect is specific to the aged, cholinergically compromised brain [1]. No comparable data exist for BQCA, donepezil, or xanomeline in this aged‑mouse REM paradigm.

Aging REM sleep Alzheimer's disease risk cholinergic degeneration

Optimal Research and Preclinical Application Scenarios for M1‑PAM‑B (VU0453595)


Sleep‑Sparing Cognitive Enhancement Studies in Rodents and NHPs

Investigators aiming to dissect M1‑mediated cognitive enhancement without the confounding influence of sleep fragmentation should select VU0453595 over BQCA or donepezil. Head‑to‑head EEG data confirm that VU0453595 (3.0–30 mg/kg) leaves wake/NREM/REM macrostructure and NREM delta power intact, while donepezil degrades both sleep quantity and quality, and BQCA fragments sleep architecture [1]. This makes VU0453595 uniquely suitable for studies linking M1 potentiation to hippocampus‑dependent memory consolidation during sleep.

Schizophrenia Preclinical Models Requiring Synaptic Plasticity and Behavioral Rescue

In the adolescent PCP mouse model of schizophrenia, VU0453595 is the only M1 PAM with published evidence of concurrently rescuing prefrontal cortex LTD, cognitive deficits (novel object recognition), and negative‑symptom‑like social withdrawal [1]. This multi‑endpoint validation supports its use as a pharmacological tool for target‑engagement studies and for benchmarking novel antipsychotic or procognitive candidates in the M1 PAM space.

Non‑Human Primate Studies Where Cholinergic Toxicity Must Be Minimized

For NHP experiments constrained by ethical, regulatory, or scientific requirements limiting adverse events, VU0453595 provides a substantial safety advantage over xanomeline and donepezil. At behaviorally active doses producing robust gamma‑band power increases, VU0453595 caused only mild, self‑limiting effects, whereas xanomeline and donepezil triggered severe cholinergic toxicities (emesis, salivation, oral dyskinesias, tremors) at their effective doses [1]. This differential tolerability profile is critical for longitudinal dosing paradigms.

Age‑Related Cholinergic Dysfunction and Prodromal Alzheimer's Disease Modeling

Aged wildtype mice recapitulate the REM sleep fragmentation observed in early Alzheimer's disease. VU0453595 is the only M1 PAM shown to attenuate this age‑dependent REM deficit without affecting sleep in young animals, suggesting a disease‑state‑selective profile [1]. Research programs investigating M1 PAMs as interventions for prodromal AD sleep biomarkers should prioritize VU0453595 for its unique published aging‑model dataset.

Quote Request

Request a Quote for M1-PAM-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.